molecular formula C6H7N3O4 B2828472 2-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]acetic acid CAS No. 467235-14-9

2-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]acetic acid

Cat. No.: B2828472
CAS No.: 467235-14-9
M. Wt: 185.139
InChI Key: PQBFKMPNIQZTFU-UHFFFAOYSA-N
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Description

2-[4-(Methoxycarbonyl)-1H-1,2,3-triazol-1-yl]acetic acid (CAS: 467235-14-9) is a triazole-based carboxylic acid derivative with the molecular formula C₆H₇N₃O₄ and a molecular weight of 185.14 g/mol . Its structure features a 1,2,3-triazole ring substituted at the 4-position with a methoxycarbonyl group (COOMe) and at the 1-position with an acetic acid moiety. The compound is commercially available as a powder, stored at room temperature, and is classified with hazard statements H315, H319, and H335 (irritating to skin, eyes, and respiratory system) .

The triazole core and polar functional groups (carboxylic acid and ester) make it a versatile intermediate for synthesizing bioactive molecules, ligands for metal-catalyzed reactions, or fluorescent probes.

Properties

IUPAC Name

2-(4-methoxycarbonyltriazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-13-6(12)4-2-9(8-7-4)3-5(10)11/h2H,3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBFKMPNIQZTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467235-14-9
Record name 2-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]acetic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as triethylamine. The methoxycarbonyl group can be introduced via esterification reactions using methanol and a suitable acid catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale click chemistry processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of recyclable copper catalysts and green solvents would be emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Methoxycarbonyl)-1H-1,2,3-triazol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under strong oxidative conditions.

    Reduction: The methoxycarbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, forming esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation reactions.

Major Products Formed

    Oxidation: Oxidized triazole derivatives.

    Reduction: Hydroxyl-substituted triazole derivatives.

    Substitution: Ester or amide derivatives of the triazole compound.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(2-methoxyphenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide exhibits significant anticancer activity. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that may include:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, which is crucial for limiting tumor growth.
  • Cell Cycle Arrest : It affects the cell cycle progression, preventing cancer cells from dividing and proliferating.
Cancer TypeMechanism of ActionReference
Breast CancerInduces apoptosis and inhibits cell proliferation
Lung CancerCauses cell cycle arrest and promotes apoptosis
Colon CancerInhibits metastasis and enhances apoptosis

Neuroprotective Effects

The compound also shows promise in neuroprotective applications. Studies suggest that it may protect neuronal cells from oxidative stress and excitotoxicity, which are key contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Potential mechanisms include:

  • Antioxidant Activity : Reduces oxidative damage by scavenging free radicals.
  • NMDA Receptor Modulation : Acts as an antagonist at NMDA receptors, which can help mitigate excitotoxicity.
Neurodegenerative DiseaseMechanism of ActionReference
Alzheimer's DiseaseReduces oxidative stress
Parkinson's DiseaseModulates NMDA receptor activity

Anti-inflammatory Properties

N-(2-methoxyphenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide has been evaluated for its anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its potential use in treating inflammatory conditions.

Inflammatory ConditionMechanism of ActionReference
Rheumatoid ArthritisInhibits COX enzymes
Inflammatory Bowel DiseaseReduces pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of 2-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]acetic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can engage in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Click Chemistry Ligands

BTTAA (2-[4-({Bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)-1H-1,2,3-triazol-1-yl]acetic acid)

  • Key Differences: BTTAA contains two tert-butyl-triazole-methylamino groups at the 4-position of the triazole ring, compared to the methoxycarbonyl group in the target compound. Higher molecular weight (~463.5 g/mol) due to bulky tert-butyl substituents .
  • Applications :
    • Widely used as a ligand in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) due to its ability to stabilize Cu(I) and enhance reaction rates in biological systems .
    • Superior water solubility compared to the target compound, attributed to tertiary amine and branched alkyl groups .

Fluorescent Triazole Derivatives

Compounds such as 2-{4-[(4-Chlorophenyl)ethynyl]-5-((2-(dimethylamino)phenyl)ethynyl)-1H-1,2,3-triazol-1-yl}acetic acid ():

  • Key Differences: Substituted with aryl ethynyl groups (e.g., chlorophenyl, dimethylaminophenyl) at the 4- and 5-positions of the triazole. Exhibits fluorescence properties due to extended π-conjugation, unlike the non-fluorescent target compound .
  • Applications :
    • Used as fluorescent labels in bioimaging and sensor development .

Triazole-Based HIF Proline Hydroxylase Inhibitors

Molidustat ():

  • Key Differences :
    • Contains a pyrimidine-morpholine core and a triazole linked to a pyrazolone ring.
    • Higher molecular weight (314.30 g/mol ) and clinical relevance as a hypoxia-inducible factor (HIF) stabilizer .
  • Applications :
    • Approved for treating anemia in chronic kidney disease .

Comparative Analysis Table

Compound Name Substituents/Features Molecular Weight (g/mol) Key Applications Reference
2-[4-(Methoxycarbonyl)-1H-triazol-1-yl]acetic acid Methoxycarbonyl, acetic acid 185.14 Organic synthesis intermediate
BTTAA Bis(tert-butyl-triazole-methylamino), acetic acid ~463.5 CuAAC catalysis in live cells
Fluorescent triazoles (e.g., 7a) Aryl ethynyl groups ~350–400 Bioimaging, fluorescent probes
9a–9e () Benzodiazolyl-phenoxymethyl, thiazole ~500–600 Antimicrobial/anticancer agents
Molidustat Pyrimidine-morpholine, triazole-pyrazolone 314.30 HIF stabilization, anemia treatment

Key Research Findings and Trends

  • This difference may limit its utility in CuAAC, where electron-rich ligands enhance Cu(I) coordination .
  • Solubility : BTTAA’s tert-butyl groups improve water solubility, whereas the target compound’s polar carboxylic acid may require pH adjustment for aqueous reactivity .
  • Biological Activity : Triazole-acetamide derivatives () demonstrate that aryl-thiazole substitutions enhance binding to biological targets, a feature absent in the simpler target compound .

Biological Activity

2-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]acetic acid is a compound characterized by its unique triazole structure, which has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, including its pharmacological properties and potential therapeutic applications.

  • Chemical Formula : C₆H₇N₃O₄
  • Molecular Weight : 185.14 g/mol
  • IUPAC Name : 2-(4-methoxycarbonyltriazol-1-yl)acetic acid
  • PubChem CID : 11367424

Biological Activity Overview

The biological activity of this compound is primarily linked to its triazole moiety. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, anticancer, and anti-inflammatory activities.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. For instance, compounds with similar triazole structures have demonstrated high potency against various fungal pathogens such as Candida albicans and Aspergillus species. A study highlighted that specific triazole compounds showed minimum inhibitory concentrations (MIC) significantly lower than traditional antifungal agents like fluconazole .

Antibacterial Activity

The antibacterial potential of triazole derivatives has been extensively studied. Compounds featuring the 1,2,3-triazole ring have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives with specific substitutions exhibited MIC values in the low microgram range against resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Triazole-containing compounds have also been investigated for their anticancer effects. In vitro studies reveal that certain derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the triazole ring can enhance or diminish its potency. Notably:

  • Substituents at the 4-position of the triazole ring significantly influence antifungal activity.
  • The presence of electron-donating groups tends to enhance antibacterial properties .

Case Studies

Several studies have focused on the synthesis and biological evaluation of triazole derivatives:

  • Antifungal Evaluation :
    • A series of triazole derivatives were synthesized and tested against Candida albicans. One compound exhibited an MIC of 0.0156 μg/mL, outperforming fluconazole by 16-fold .
  • Antibacterial Screening :
    • A study synthesized quinolone-triazole hybrids that displayed MIC values as low as 0.125 μg/mL against resistant bacterial strains .
  • Anticancer Activity :
    • Research showed that specific triazole derivatives could induce apoptosis in MCF-7 cells with IC50 values in the micromolar range .

Q & A

Q. What are the key synthetic routes for preparing 2-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]acetic acid?

The compound is typically synthesized via N-alkylation strategies or cyclization reactions . A common approach involves alkylating 4-(methoxycarbonyl)-1H-1,2,3-triazole with bromoacetate derivatives under basic conditions. For example, reacting 3-methyl-1H-1,2,4-triazole with bromoacetate in dimethylacetamide (DMA) yields the target compound after purification via chromatography to resolve regioselectivity issues (N-1 vs. N-2 alkylation) . Alternative methods include continuous-flow processes for improved sustainability, where reagents like formamide and hydrazine derivatives are condensed in a controlled environment .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity (e.g., distinguishing N-1 vs. N-2 triazole substitution) and the presence of the methoxycarbonyl and acetic acid groups.
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., O–H⋯N and O–H⋯O interactions observed in analogs) .
  • Mass spectrometry (MS) : Validates molecular weight (185.14 g/mol) and fragmentation patterns .

Q. What are the stability and storage requirements for this compound?

The compound is stable as a powder at room temperature but hygroscopic. Storage under inert gas (argon) is recommended to prevent degradation. Hazard data (H315-H319-H335) indicate risks of skin/eye irritation and respiratory sensitization, necessitating handling in fume hoods with PPE .

Advanced Research Questions

Q. How can regioselectivity challenges in triazole alkylation be addressed during synthesis?

Regioselectivity (N-1 vs. N-2 substitution) is influenced by:

  • Base selection : Strong bases (e.g., NaH) favor N-1 alkylation, while weaker bases may lead to mixed isomers.
  • Solvent polarity : Polar aprotic solvents (e.g., DMA, DMSO) enhance reaction control .
  • Chromatographic purification : Necessary to isolate the desired N-1 isomer, as seen in early-stage syntheses . Advanced flow-chemistry setups can minimize isomer formation by optimizing residence time and temperature .

Q. What strategies are used to study structure-activity relationships (SAR) for triazole derivatives?

SAR studies involve:

  • Derivatization : Introducing substituents at the triazole’s 4-position (e.g., amino, hydroxyethyl groups) to modulate electronic and steric effects .
  • Bioisosteric replacement : Replacing the methoxycarbonyl group with carboxamide or ester moieties to enhance solubility or target affinity .
  • Docking studies : Computational modeling (e.g., with acetylcholinesterase or kinase targets) predicts binding modes, as demonstrated for triazole-thiazole hybrids .

Q. How can green chemistry principles be applied to scale up synthesis sustainably?

  • Continuous-flow reactors : Reduce solvent waste and improve energy efficiency compared to batch processes. For example, flow systems achieve >90% yield for triazole intermediates by precise control of reaction parameters (temperature, stoichiometry) .
  • Catalyst-free protocols : Avoiding metal catalysts minimizes purification steps.
  • Biodegradable solvents : Replace traditional solvents (e.g., DMF) with alternatives like cyclopentyl methyl ether (CPME) .

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